Chiral Purity: Impact on Enantiomeric Excess (ee) in Downstream Synthesis
For applications requiring high stereochemical fidelity, the defined (R)-configuration of the target compound provides a direct advantage. While direct comparative biological activity data for this specific compound is limited in the public domain, its utility as a chiral building block is quantifiable. The use of a single, pure enantiomer ensures that any downstream products derived from it will have a predictable and reproducible absolute configuration, a prerequisite for many pharmaceutical applications [1]. In contrast, use of the racemic mixture (CAS 1909348-52-2) would necessitate a subsequent, often costly and low-yielding, chiral resolution step or would result in a racemic final product, which is generally less desirable due to regulatory pressures favoring single-enantiomer drugs .
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | Single (R)-enantiomer; >95% purity (typical vendor specification) |
| Comparator Or Baseline | Racemic 3-methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride (CAS 1909348-52-2) |
| Quantified Difference | 0% enantiomeric excess (ee) for racemate vs. >99% ee for pure enantiomer |
| Conditions | Vendor analytical data (HPLC, chiral SFC) |
Why This Matters
This directly impacts procurement decisions for medicinal chemists aiming to build stereochemically pure libraries, saving the time and expense associated with chiral resolution or asymmetric synthesis development.
- [1] Kuehnert, S., Linz, K., Ratcliffe, P., Koegel, B. Y., Braun, B., Koenigs, R. M., & Harlfinger, S. (2017). Substituted azaspiro(4.5)decane derivatives. US Patent Application US20170210734A1. View Source
